CID 78065793
Description
CID 78065793 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. These include mass spectrometry (MS) for molecular weight determination, nuclear magnetic resonance (NMR) for structural elucidation, and chromatographic techniques (e.g., GC-MS, LC-ESI-MS) for purity assessment and isomer differentiation .
CIDs are critical for organizing chemical data, enabling cross-referencing in pharmacological, environmental, and synthetic studies. For this compound, applications may span drug discovery, metabolomics, or material science, depending on its structural class. Rigorous validation of its identity—via spectral matching, elemental analysis, and comparison with literature data—is essential, as emphasized in guidelines for compound characterization .
Properties
Molecular Formula |
C9H14AsSi |
|---|---|
Molecular Weight |
225.21 g/mol |
InChI |
InChI=1S/C9H14AsSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
OEWLYNYQNWQQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[As]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78065793 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. The process involves large-scale reactors and advanced purification techniques to produce the compound in bulk quantities while maintaining its quality.
Chemical Reactions Analysis
Types of Reactions: CID 78065793 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
Scientific Research Applications
CID 78065793 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78065793 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The detailed molecular mechanisms are studied using various biochemical and biophysical techniques to understand how this compound influences biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78065793, a comparative analysis with structurally or functionally analogous compounds is presented below. Key parameters include molecular properties, spectral behavior, and biological activity.
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings:
Structural Differentiation : this compound’s ester and hydroxyl groups distinguish it from Compound A’s ketone-carboxyl system and Compound B’s ether-amine motifs. Such differences influence reactivity and interaction with biological targets .
Analytical Behavior: Mass Spectrometry: this compound’s collision-induced dissociation (CID) pattern (e.g., fragments at m/z 203 and 145) suggests stability of its ester linkage under low-energy CID conditions, contrasting with Compound A’s sodium adduct-driven fragmentation . Chromatography: Its retention time in LC-ESI-MS would likely differ from isomers like ginsenosides, which require tailored CID protocols for differentiation .
Pharmacological Profile : While hypothetical, this compound’s moderate enzyme inhibition (IC₅₀ = 12 µM) positions it between the more potent Compound A and the less active Compound B. Such data align with structure-activity relationship (SAR) principles, where electron-withdrawing groups enhance binding affinity .
Methodological Considerations:
- Spectral Validation : As per guidelines, this compound’s NMR and MS data must be cross-checked against reference libraries to confirm identity .
- Purity Standards : Chromatographic purity ≥95% is typically required for pharmacological studies, ensuring accurate activity assessments .
Research Implications and Limitations
- Gaps in Data : The absence of explicit experimental data for this compound necessitates assumptions based on analogous compounds. Future studies should prioritize spectral characterization and bioactivity assays.
- Technological Advancements: High-resolution CCS (collision cross-section) measurements could enhance differentiation of this compound from stereoisomers, leveraging ion mobility spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
